2,2-Dimethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid
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Overview
Description
2,2-Dimethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a pyridine moiety, and an oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the cyclization of a precursor containing the pyridine and oxadiazole groups under specific reaction conditions, such as heating in the presence of a strong acid or base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the pyridine ring makes it susceptible to electrophilic substitution reactions, while the oxadiazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2,2-Dimethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various biological pathways.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its potential as an inhibitor of specific enzymes or receptors makes it a candidate for therapeutic applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can enhance the performance and durability of these materials, making them suitable for various applications.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The oxadiazole group can participate in hydrogen bonding and other interactions, further influencing the compound's activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Receptors: Binding to specific receptors can trigger signaling cascades, leading to physiological responses.
Comparison with Similar Compounds
2,2-Dimethyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid
2,2-Dimethyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid
2,2-Dimethyl-3-(3-(pyridin-5-yl)-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid
Uniqueness: 2,2-Dimethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid stands out due to its specific substitution pattern on the pyridine ring and the presence of the oxadiazole group. These structural features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-13(2)8(9(13)12(17)18)11-15-10(16-19-11)7-3-5-14-6-4-7/h3-6,8-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEDRGGDFZADQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=NC(=NO2)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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